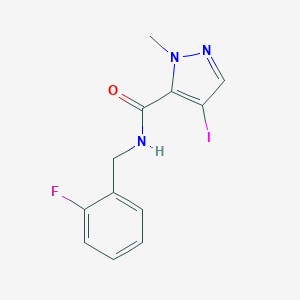![molecular formula C14H9F3N2O4 B213723 4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B213723.png)
4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide, commonly known as NTB, is a chemical compound used in scientific research. It belongs to the family of benzamide derivatives, which are known for their diverse biological activities. NTB has gained significant attention due to its potential applications in the field of neuroscience, specifically as a modulator of ion channels.
Mecanismo De Acción
NTB acts as a blocker of the Nav1.7 channel, binding to a specific site on the channel and preventing the influx of sodium ions. This inhibition of sodium influx results in a decrease in the excitability of neurons, leading to a reduction in pain signaling.
Biochemical and Physiological Effects
In addition to its effects on pain signaling, NTB has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NTB is its specificity for the Nav1.7 channel, making it a valuable tool for studying the role of this channel in pain signaling. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research involving NTB. One area of interest is the development of more soluble analogs of NTB, which could improve its usefulness in experimental settings. Additionally, further research is needed to fully understand the mechanisms underlying its effects on cancer cells and inflammation. Finally, the potential therapeutic applications of NTB in the treatment of chronic pain warrant further investigation.
Métodos De Síntesis
The synthesis of NTB involves the reaction of 4-nitroaniline with 4-trifluoromethoxybenzoyl chloride in the presence of a base such as sodium carbonate. The resulting product is purified through recrystallization and characterized through spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
NTB has been extensively studied for its potential applications in neuroscience research. It has been shown to modulate the activity of voltage-gated ion channels, specifically the Nav1.7 sodium channel. This channel is involved in the transmission of pain signals, and the modulation of its activity has potential therapeutic applications in the treatment of chronic pain.
Propiedades
Nombre del producto |
4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide |
|---|---|
Fórmula molecular |
C14H9F3N2O4 |
Peso molecular |
326.23 g/mol |
Nombre IUPAC |
4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H9F3N2O4/c15-14(16,17)23-12-7-3-10(4-8-12)18-13(20)9-1-5-11(6-2-9)19(21)22/h1-8H,(H,18,20) |
Clave InChI |
DMINQGAQLZMKFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-fluorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213640.png)
![Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B213644.png)
![4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide](/img/structure/B213648.png)

![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)


